molecular formula C10H16ClNS B3339573 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride CAS No. 1052544-92-9

2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride

Cat. No.: B3339573
CAS No.: 1052544-92-9
M. Wt: 217.76 g/mol
InChI Key: FMPKWVMJAUAXDV-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride is an organic compound that belongs to the class of thioethers. It is characterized by the presence of a thioether linkage between a dimethylphenyl group and an ethanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride typically involves the reaction of 3,4-dimethylthiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Types of Reactions:

    Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the ethanamine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-[(3,4-Dimethylphenyl)thio]ethanol
  • 2-[(3,4-Dimethylphenyl)thio]acetic acid
  • 2-[(3,4-Dimethylphenyl)thio]propylamine

Comparison: 2-[(3,4-Dimethylphenyl)thio]ethanamine hydrochloride is unique due to its ethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-8-3-4-10(7-9(8)2)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPKWVMJAUAXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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